3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one
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Overview
Description
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further connected to an oxazolidinone moiety through a propyl chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 6-(4-fluorophenyl)pyridine intermediate.
Alkylation: The next step involves the alkylation of the pyridine intermediate with 3-bromopropylamine to form the corresponding propylamine derivative.
Cyclization: The final step involves the cyclization of the propylamine derivative with ethyl chloroformate to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-3-yl]ethane-1,2-dione
- 1-(3-Pyridinyl)-2-propanone
Uniqueness
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one is unique due to its combination of a fluorophenyl group, a pyridine ring, and an oxazolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
918146-53-9 |
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Molecular Formula |
C17H17FN2O2 |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
3-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H17FN2O2/c18-15-6-4-14(5-7-15)16-8-3-13(12-19-16)2-1-9-20-10-11-22-17(20)21/h3-8,12H,1-2,9-11H2 |
InChI Key |
ULMCZCKYQQRUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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